molecular formula C15H17ClN4O2 B7339213 2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid

Katalognummer: B7339213
Molekulargewicht: 320.77 g/mol
InChI-Schlüssel: IJSSCCDRMJHZDF-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

Wirkmechanismus

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid irreversibly binds to the ATP-binding site of the EGFR tyrosine kinase, causing inhibition of downstream signaling pathways that promote cell proliferation and survival. It is highly selective for the mutated form of EGFR, sparing the wild-type EGFR and reducing the incidence of side effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with the T790M mutation. It also reduces tumor growth and metastasis in preclinical models. In clinical trials, this compound has been well-tolerated with manageable side effects, such as diarrhea and rash.

Vorteile Und Einschränkungen Für Laborexperimente

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid has several advantages for lab experiments, including high potency and selectivity, as well as the ability to irreversibly bind to the target protein. However, it is important to note that this compound is not suitable for studying the wild-type EGFR, as it is highly selective for the mutated form. In addition, the irreversible binding of this compound may limit its use in certain experiments.

Zukünftige Richtungen

For 2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid research include investigating its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors, and exploring its potential for treating other types of cancer with EGFR mutations. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in NSCLC patients.

Synthesemethoden

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid can be synthesized using a multi-step process that begins with the reaction of 2-chloro-4-nitrobenzoic acid with 2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanamine. This is followed by reduction of the nitro group to an amine group, and then the chloro group is introduced using thionyl chloride. The final product is obtained by acidification and recrystallization.

Wissenschaftliche Forschungsanwendungen

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid has been extensively studied for its efficacy in the treatment of NSCLC patients with EGFR T790M mutations, which are resistant to first and second-generation EGFR TKIs. Several clinical trials have shown that this compound has a high response rate and prolonged progression-free survival in these patients.

Eigenschaften

IUPAC Name

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c16-14-8-11(3-4-13(14)15(21)22)9-19-6-1-2-12(19)10-20-7-5-17-18-20/h3-5,7-8,12H,1-2,6,9-10H2,(H,21,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSSCCDRMJHZDF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=C(C=C2)C(=O)O)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC(=C(C=C2)C(=O)O)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.